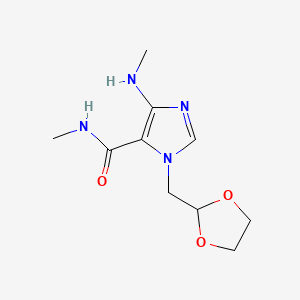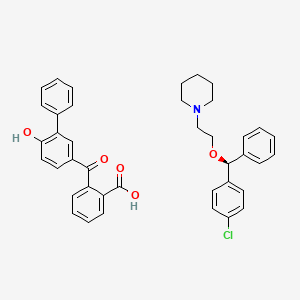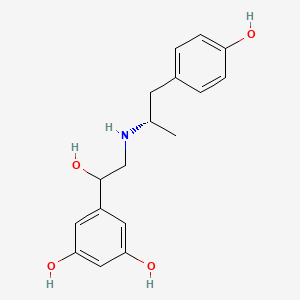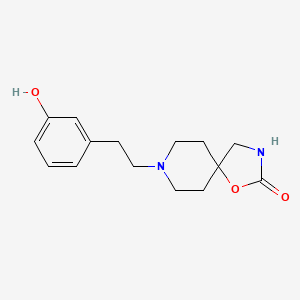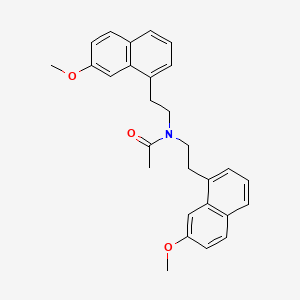
N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
An analogue of Agomelatine
Wirkmechanismus
Target of Action
The primary targets of Agomelatine Impurity I, also known as N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide or Agomelatine Dimer Acetamide, are melatonin receptors (MT1 and MT2) and serotonin-2C (5-HT2C) receptors . Melatonin receptors are involved in the regulation of circadian rhythms, while 5-HT2C receptors play a role in mood regulation .
Biochemical Pathways
The compound’s interaction with its targets leads to increases in hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways, including the increase in trophic factors, synaptic remodeling, and glutamate signaling . It also influences key targets such as early genes and kinases .
Result of Action
The molecular and cellular effects of Agomelatine Impurity I’s action include resynchronization of circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It also shows an antidepressant-like effect in animal depression models .
Action Environment
Environmental factors such as liver disease might lead to significant alterations of Agomelatine Impurity I’s pharmacokinetics, potentially leading to substantially increased exposure . This is due to the portosystemic shunting associated with liver disease .
Biochemische Analyse
Biochemical Properties
Agomelatine Impurity I, like Agomelatine, may interact with melatonin MT1 and MT2 receptors, and 5-HT2C receptors . These interactions could potentially influence various biochemical reactions, including the modulation of multiple cellular pathways such as the increase in trophic factors, synaptic remodeling, and glutamate signaling .
Cellular Effects
The effects of Agomelatine Impurity I on cells could be similar to those of Agomelatine. For instance, Agomelatine has been shown to increase hippocampal proliferation, maturation, and survival . It’s possible that Agomelatine Impurity I could have similar effects on cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it shares some similarities with Agomelatine, which acts as a potent agonist at melatonin MT1 and MT2 receptors and as a neutral antagonist at 5-HT2C receptors . This dual action could lead to a synergistic effect, influencing various molecular processes, including enzyme activation or inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on Agomelatine suggest that it has a short duration of action in the body
Dosage Effects in Animal Models
Studies on Agomelatine suggest that it has antidepressant-like activity in a number of animal models of depression
Metabolic Pathways
Agomelatine is metabolized in the liver, primarily by the isoenzyme CYP1A2, and to a lesser extent by CYP2C9 and CYP2C19 . It’s possible that Agomelatine Impurity I could be involved in similar metabolic pathways.
Transport and Distribution
Agomelatine, being a small and lipophilic molecule, is likely to penetrate all tissues of the body
Subcellular Localization
Given its potential interactions with melatonin and 5-HT2C receptors, it’s likely that it localizes to areas of the cell where these receptors are present
Eigenschaften
IUPAC Name |
N,N-bis[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO3/c1-20(30)29(16-14-23-8-4-6-21-10-12-25(31-2)18-27(21)23)17-15-24-9-5-7-22-11-13-26(32-3)19-28(22)24/h4-13,18-19H,14-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMJYCOMJMSPND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC2=C1C=C(C=C2)OC)CCC3=CC=CC4=C3C=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221650 |
Source


|
| Record name | N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385018-58-5 |
Source


|
| Record name | N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385018-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
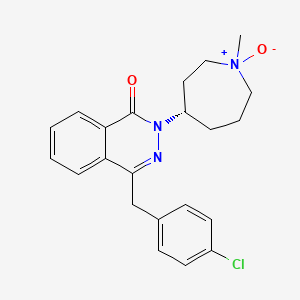

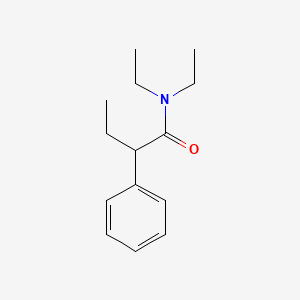
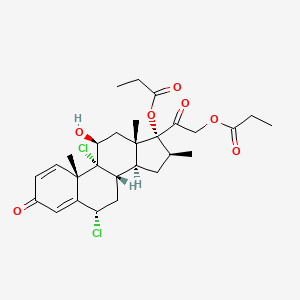
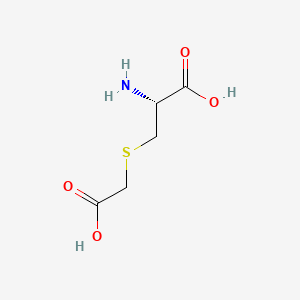
![4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B602092.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
